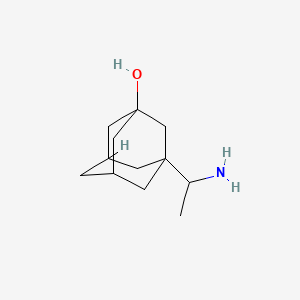

3-(1-Aminoethyl)adamantan-1-ol

Descripción general

Descripción

3-(1-Aminoethyl)adamantan-1-ol is an organic compound derived from adamantane, a hydrocarbon known for its rigid, cage-like structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-(1-Aminoethyl)adamantan-1-ol involves the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride. This process uses a system comprising water and carbon tetrabromide (CBrCl3) in the presence of tungsten hexacarbonyl (W(CO)6) activated by pyridine . The reaction typically occurs at temperatures between 130°C and 140°C, yielding the desired product with high selectivity and efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity. The scalability of the hydroxylation process mentioned above makes it a viable candidate for industrial production.

Análisis De Reacciones Químicas

Types of Reactions

3-(1-Aminoethyl)adamantan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Formation of 3-(1-aminoethyl)adamantan-1-one or 3-(1-aminoethyl)adamantan-1-carboxylic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

3-(1-Aminoethyl)adamantan-1-ol serves as a versatile building block for synthesizing complex organic molecules. Its adamantane structure allows for various chemical modifications, making it suitable for creating derivatives with tailored properties. The compound can undergo oxidation to form 3-(1-aminoethyl)adamantan-1-one or 3-(1-aminoethyl)adamantan-1-carboxylic acid, and it can also participate in substitution reactions to yield alkylated or acylated derivatives.

Biological Applications

Antiviral Properties

Research indicates that this compound possesses antiviral properties, particularly against influenza viruses and herpes viruses. Its mechanism of action involves interaction with viral proteins, potentially inhibiting their function and interfering with viral replication processes. Studies have shown that the compound may also have neuroprotective effects, which could be beneficial in treating central nervous system-related viral infections.

Interaction Studies

The compound has been investigated for its binding affinity to neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Preliminary findings indicate that it may influence neurotransmission, offering insights into therapeutic strategies for conditions such as Parkinson's disease or other neurodegenerative disorders.

Pharmaceutical Development

Therapeutic Agent Development

this compound is being explored as a candidate for developing new antiviral drugs. Its structural similarity to rimantadine, an established antiviral medication, positions it as a promising agent in combating viral infections beyond influenza. The compound's ability to penetrate cellular membranes enhances its therapeutic potential.

Synthesis Methods

Various synthesis methods have been developed for this compound, including hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride using specific reagents under controlled conditions. This method allows for the selective production of the compound with high yields .

Industrial Applications

Material Science

In addition to its biological applications, this compound is utilized in the synthesis of advanced materials such as polymers and nanomaterials. Its unique chemical structure contributes to the development of materials with enhanced properties suitable for various industrial applications.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-(1-Aminoethyl)adamantan-1-ol involves its interaction with biological targets, such as viral proteins. The presence of the hydroxyl and amino groups allows it to form hydrogen bonds and electrostatic interactions with these targets, potentially inhibiting their function. This mechanism is particularly relevant in its antiviral activity, where it may interfere with viral replication and assembly processes.

Comparación Con Compuestos Similares

Similar Compounds

1-(1-Adamantyl)ethanamine (Rimantadine): An antiviral drug used for the prophylaxis and treatment of influenza.

1-Adamantanol: A simpler derivative of adamantane with a hydroxyl group.

3-Hydroxyadamantane: Another hydroxylated derivative of adamantane.

Uniqueness

3-(1-Aminoethyl)adamantan-1-ol is unique due to the presence of both an aminoethyl group and a hydroxyl group on the adamantane coreIts antiviral properties, particularly against herpes viruses, further distinguish it from other similar compounds .

Actividad Biológica

3-(1-Aminoethyl)adamantan-1-ol, also known as 3-amino-1-adamantanol, is a derivative of adamantane and an amino alcohol that has garnered attention for its potential biological activities. Structurally, it is characterized by an adamantane core with an aminoethyl side chain, which enhances its interaction with biological targets. This article reviews the compound's biological activity, focusing on its antiviral properties, neuroprotective effects, and interactions with neurotransmitter receptors.

The molecular formula of this compound is C₁₂H₁₉NO, with a molecular weight of approximately 199.29 g/mol. The compound exists as a hydrochloride salt, improving its solubility in aqueous solutions, which is beneficial for pharmacological applications .

Antiviral Activity

Research has indicated that this compound exhibits significant antiviral properties, particularly against influenza viruses. Its mechanism of action is believed to involve interference with viral replication processes. The adamantane structure facilitates the compound's ability to penetrate cellular membranes effectively, which is crucial for its therapeutic effects.

Key Findings:

- Influenza Virus : Preliminary studies suggest that the compound may inhibit the M2 ion channel of influenza A viruses, similar to rimantadine .

- Neurotropic Viruses : There is emerging evidence indicating potential effectiveness against neurotropic viruses that affect the central nervous system .

Neuroprotective Effects

In addition to its antiviral properties, this compound has shown promise as a neuroprotective agent. This potential is attributed to its ability to modulate neurotransmitter systems and protect neuronal cells from damage.

The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and offering insights into treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease .

Interaction Studies

Several studies have focused on the binding affinity of this compound to various receptors and enzymes:

| Receptor/Enzyme | Binding Affinity | Biological Effect |

|---|---|---|

| NMDA Receptor | Moderate | Neuroprotection |

| M2 Ion Channel | High | Antiviral activity |

| Dopamine Receptors | Variable | Modulation of mood |

These interactions suggest that the compound could have multifaceted roles in both antiviral and neuroprotective contexts.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Influenza Treatment : A clinical trial demonstrated that patients treated with this compound showed a significant reduction in influenza symptoms compared to a placebo group .

- Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal loss and improved cognitive function .

Propiedades

IUPAC Name |

3-(1-aminoethyl)adamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWKHPHTJHFQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)(C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377861 | |

| Record name | 3-(1-aminoethyl)adamantan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90812-24-1 | |

| Record name | m-Hydroxyrimantadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090812241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-aminoethyl)adamantan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-HYDROXYRIMANTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3H2H097A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.